Di-o-tolyl carbonate
Overview
Description
Di-o-tolyl carbonate is an organic compound with the molecular formula C15H14O3. It is a carbonate ester derived from o-cresol and carbonic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Di-o-tolyl carbonate is a biochemical compound . . It’s worth noting that the compound is a customized synthesis product , which suggests that its targets could be tailored based on the specific requirements of the synthesis process.
Mode of Action
It’s known that organic carbonates, including this compound, have electric dipole moments and molar kerr constants . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that organic carbonates can undergo various chemical reactions, including (aut)oxidation . These reactions could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that drug-like molecules, which could include this compound, possess physicochemical properties that might enable them to become drugs should a disease-modifying receptor be identified . These properties could influence the compound’s ADME properties and their impact on bioavailability.
Result of Action
It’s known that the compound is a biochemical , suggesting that it could have various effects at the molecular and cellular levels depending on its specific targets and mode of action.
Action Environment
It’s known that environmental conditions can affect the dissolution of carbonate rocks , which could potentially provide some insights into how environmental factors might influence the action of carbonate compounds like this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-o-tolyl carbonate can be synthesized through the reaction of o-cresol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ 2 \text{o-Cresol} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]
Another method involves the transesterification of dimethyl carbonate with o-cresol under basic conditions. The reaction can be represented as: [ 2 \text{o-Cresol} + \text{Dimethyl carbonate} \rightarrow \text{this compound} + 2 \text{Methanol} ]
Industrial Production Methods: Industrial production of this compound often employs the phosgene route due to its efficiency and high yield. The process involves the continuous addition of phosgene to a solution of o-cresol and a base, followed by purification steps to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can yield o-cresol and other reduced products.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: o-Cresol and related compounds.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Di-o-tolyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and other polymers.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for alcohols and amines.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance plastics and resins.
Comparison with Similar Compounds
Diphenyl carbonate: Another carbonate ester with similar reactivity but derived from phenol instead of o-cresol.
Dimethyl carbonate: A simpler carbonate ester used in similar applications but with different physical properties.
Di-p-tolyl carbonate: Similar to di-o-tolyl carbonate but derived from p-cresol.
Uniqueness: this compound is unique due to its specific structure derived from o-cresol, which imparts distinct reactivity and physical properties compared to other carbonate esters. Its applications in the synthesis of specialized polymers and as a protecting group in organic synthesis highlight its versatility.
Properties
IUPAC Name |
bis(2-methylphenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZGCGJFBOZPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)OC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210696 | |
Record name | Di-o-tolyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617-09-4 | |
Record name | Carbonic acid, bis(2-methylphenyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-o-tolyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC6344 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-o-tolyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-o-tolyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DI-O-TOLYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU7JWJ434Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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